molecular formula C33H28ClN3O8 B608620 LNK 754 CAS No. 439153-64-7

LNK 754

Número de catálogo: B608620
Número CAS: 439153-64-7
Peso molecular: 630.04
Clave InChI: WIHRGTVFMAFKLZ-LREBCSMRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

LNK 754 is a bio-active chemical.

Actividad Biológica

LNK 754, also known as CP-609754, is a potent and reversible farnesyltransferase inhibitor with significant implications for cancer treatment and neurodegenerative diseases such as Alzheimer's disease (AD). This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant research findings.

  • CAS Number : 439153-64-7
  • Molecular Formula : C29H22ClN3O2
  • Molecular Weight : 479.957 g/mol
  • Density : 1.23 g/cm³
  • Boiling Point : 702.4 °C

This compound functions primarily by inhibiting farnesyltransferase (FTase), an enzyme critical for the post-translational modification of proteins such as Ras proteins. The inhibition of FTase prevents the farnesylation of Ras, which is essential for its localization and function in cell signaling pathways that promote cell proliferation and survival.

IC50 Values

  • H-Ras : 0.57 ng/mL
  • K-Ras : 46 ng/mL

These values indicate that this compound is highly effective at inhibiting the farnesylation of H-Ras, a key player in various cancers, at very low concentrations .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the farnesylation of mutant H-Ras in transfected cell lines. The compound has been shown to be competitive for the prenyl acceptor (H-Ras protein) while being noncompetitive for the prenyl donor, indicating a specific interaction with the FTase complex .

In Vivo Efficacy

Research has indicated that this compound exhibits significant antitumor activity in vivo. In mouse models with H-Ras-driven tumors, this compound was administered at doses of 100 mg/kg twice daily, leading to tumor regression. The effective dose for tumor growth inhibition (ED50) was determined to be approximately 28 mg/kg. Continuous infusion of this compound maintained plasma concentrations above therapeutic thresholds, resulting in over a 50% reduction in tumor growth and a notable decrease in FTase activity .

Neuroprotective Effects

Recent studies have also explored the neuroprotective effects of this compound in models of neurodegenerative diseases. In particular, it has been shown to significantly reduce α-synuclein plaques in a mouse model of Parkinson's disease (PD). Specifically, treatment with this compound at a dosage of 0.9 mg/kg over three months resulted in a marked decrease in plaque formation .

Case Studies and Clinical Trials

A phase I clinical trial investigated the safety and efficacy of CP-609754 in patients with advanced malignant tumors. The study aimed to assess the maximum tolerated dose and preliminary efficacy data. While comprehensive results from this trial are pending, initial findings suggest potential benefits in tumor reduction among certain patient cohorts .

Research Findings Summary Table

Study TypeFindings
In VitroIC50 for H-Ras: 0.57 ng/mL; K-Ras: 46 ng/mL; competitive inhibition of farnesylation
In VivoTumor regression at doses of 100 mg/kg; ED50 for inhibition: ~28 mg/kg
NeuroprotectionSignificant reduction in α-synuclein plaques at a dose of 0.9 mg/kg over three months
Clinical TrialsPhase I trial investigating safety and efficacy in advanced tumors; results pending

Aplicaciones Científicas De Investigación

Applications in Alzheimer's Disease

1. Reduction of Amyloid Plaque Burden
LNK 754 has been shown to significantly reduce amyloid plaque burden in transgenic mouse models of Alzheimer's disease (specifically the 5XFAD model). In a study, chronic treatment with this compound led to a notable decrease in both the area covered by amyloid plaques and their size in cortical and hippocampal regions. This reduction was confirmed through immunofluorescence microscopy and enzyme-linked immunosorbent assay (ELISA) measurements of amyloid beta levels .

2. Attenuation of Tau Hyperphosphorylation
The compound also demonstrated an ability to attenuate tau hyperphosphorylation, a hallmark of neurodegeneration associated with Alzheimer's disease. This effect suggests that this compound may not only target amyloid pathology but also influence tau-related processes .

3. Impact on Dystrophic Neurites
this compound treatment was associated with a decrease in dystrophic neurites surrounding amyloid plaques. The study indicated that this compound reduced the accumulation of lysosomal-associated membrane protein 1 (LAMP1) in dystrophic neurites, which correlates with improved axonal health and function .

Applications in Parkinson's Disease

1. Restoration of GCase Activity
In models of Parkinson's disease, this compound has been observed to enhance glucocerebrosidase (GCase) activity, which is crucial for lysosomal function. Treatment with this compound resulted in improved trafficking of GCase to lysosomes and reduced levels of pathological alpha-synuclein, thereby promoting neuronal survival and function .

2. Effects on SNARE Protein Interaction
Research indicated that this compound works through enhancing the interaction between SNARE proteins, particularly ykt6, which is vital for vesicular transport within neurons. This mechanism was linked to improved lysosomal activity and reduced neurodegenerative markers in treated neurons .

Table: Summary of Key Findings from Studies on this compound

Study FocusModel UsedKey FindingsReference
Amyloid Plaque Reduction5XFAD MiceSignificant decrease in Aβ plaque area
Tau Hyperphosphorylation5XFAD MiceAttenuation observed
Dystrophic Neurite Health5XFAD MiceReduced LAMP1 accumulation
GCase Activity RestorationA53T-α-syn NeuronsEnhanced GCase activity and reduced α-synuclein levels

Propiedades

IUPAC Name

6-[(4-chlorophenyl)-hydroxy-(3-methylimidazol-4-yl)methyl]-4-(3-ethynylphenyl)-1-methylquinolin-2-one;(2R,3R)-2,3-dihydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22ClN3O2.C4H6O6/c1-4-19-6-5-7-20(14-19)24-16-28(34)33(3)26-13-10-22(15-25(24)26)29(35,27-17-31-18-32(27)2)21-8-11-23(30)12-9-21;5-1(3(7)8)2(6)4(9)10/h1,5-18,35H,2-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHRGTVFMAFKLZ-LREBCSMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C(C2=CC=C(C=C2)Cl)(C3=CC4=C(C=C3)N(C(=O)C=C4C5=CC=CC(=C5)C#C)C)O.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC=C1C(C2=CC=C(C=C2)Cl)(C3=CC4=C(C=C3)N(C(=O)C=C4C5=CC=CC(=C5)C#C)C)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H28ClN3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60195986
Record name LNK 754
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60195986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

630.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439153-64-7
Record name LNK 754
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439153647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LNK 754
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60195986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LNK 754
Reactant of Route 2
Reactant of Route 2
LNK 754
Reactant of Route 3
LNK 754
Reactant of Route 4
Reactant of Route 4
LNK 754
Reactant of Route 5
LNK 754
Reactant of Route 6
LNK 754

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.